2-[2-(Trifluoromethyl)phenoxy]acetohydrazide
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Overview
Description
2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is an organic compound with the molecular formula C9H9F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide typically involves the reaction of 2-(trifluoromethyl)phenol with chloroacetic acid to form 2-(trifluoromethyl)phenoxyacetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazides with different functional groups.
Scientific Research Applications
2-[2-(Trifluoromethyl)phenoxy]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound finds use in the synthesis of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can inhibit enzyme activity by forming stable complexes with the active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
2-[2-(Trifluoromethyl)phenoxy]acetic acid: Similar structure but lacks the hydrazide group.
2-[2-(Trifluoromethyl)phenoxy]acetohydrazine: Similar structure but with a hydrazine group instead of hydrazide.
2-[2-(Trifluoromethyl)phenoxy]acetaldehyde: Similar structure but with an aldehyde group.
Uniqueness: 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is unique due to the presence of both the trifluoromethyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFOJZULCYJYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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